Cas no 84758-57-6 (Alanine, N-[(1,1-dimethylethoxy)carbonyl]-2-methyl-, phenylmethyl ester)

Alanine, N-[(1,1-dimethylethoxy)carbonyl]-2-methyl-, phenylmethyl ester is a protected amino acid derivative widely used in peptide synthesis and organic chemistry. The tert-butoxycarbonyl (Boc) group provides excellent stability under basic and nucleophilic conditions, while the phenylmethyl (benzyl) ester offers selective deprotection under mild hydrogenolysis conditions. This compound is particularly valuable for introducing sterically hindered, non-natural amino acids into peptide chains, enabling precise structural modifications. Its high purity and consistent reactivity make it a reliable building block for researchers in medicinal chemistry and bioconjugation. The Boc and benzyl protecting groups ensure orthogonal deprotection strategies, facilitating complex multi-step syntheses with minimal side reactions.
Alanine, N-[(1,1-dimethylethoxy)carbonyl]-2-methyl-, phenylmethyl ester structure
84758-57-6 structure
Product Name:Alanine, N-[(1,1-dimethylethoxy)carbonyl]-2-methyl-, phenylmethyl ester
CAS No:84758-57-6
MF:C16H23NO4
MW:293.35812497139
MDL:MFCD24391914
CID:1826410
PubChem ID:23077832
Update Time:2025-05-21

Alanine, N-[(1,1-dimethylethoxy)carbonyl]-2-methyl-, phenylmethyl ester Chemical and Physical Properties

Names and Identifiers

    • Alanine, N-[(1,1-dimethylethoxy)carbonyl]-2-methyl-, phenylmethyl ester
    • tert-butyl 2-((benzyloxy)carbonyl)propan-2-ylcarbamate
    • Boc-Aib-Obzl
    • W15660
    • benzyl 2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
    • AKOS037646573
    • AS-69655
    • tert butyloxycarbonyl-alpha-aminoisobutyrate
    • 84758-57-6
    • SCHEMBL1728479
    • DB-266736
    • benzyl 2-((tert-butoxycarbonyl)amino)-2-methylpropanoate
    • JSHOTYXGIXVRLN-UHFFFAOYSA-N
    • MFCD24391914
    • benzyl 2-{[(tert-butoxy)carbonyl]amino}-2-methylpropanoate
    • benzyl2-((tert-butoxycarbonyl)amino)-2-methylpropanoate
    • DA-41222
    • Benzyl 2-(Boc-amino)-2-methylpropanoate
    • benzyl 2-(tert-butoxycarbonylamino)-2-methylpropionate
    • Sodium {1-[({(1s)-1-{3-[(e)-2-(7-chloro-2-quinolinyl)vinyl]phenyl}-3-[2-(2-hydroxy-2-propanyl)phenyl]propyl}sulfanyl)methyl]cyclopropyl}acetate
    • BenZyl 2-((t-butoxycarbonyl)amino)-2-methylpropanoate (Boc-Aib-OBZl)
    • MDL: MFCD24391914
    • Inchi: 1S/C16H23NO4/c1-15(2,3)21-14(19)17-16(4,5)13(18)20-11-12-9-7-6-8-10-12/h6-10H,11H2,1-5H3,(H,17,19)
    • InChI Key: JSHOTYXGIXVRLN-UHFFFAOYSA-N
    • SMILES: O(C(NC(C(=O)OCC1C=CC=CC=1)(C)C)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 293.163
  • Monoisotopic Mass: 293.163
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 7
  • Complexity: 365
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 64.6A^2
  • XLogP3: 2.9

Alanine, N-[(1,1-dimethylethoxy)carbonyl]-2-methyl-, phenylmethyl ester Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
D767300-100mg
tert-butyl 2-((benzyloxy)carbonyl)propan-2-ylcarbamate
84758-57-6 95%
100mg
$270 2024-06-06
eNovation Chemicals LLC
D767300-250mg
tert-butyl 2-((benzyloxy)carbonyl)propan-2-ylcarbamate
84758-57-6 95%
250mg
$485 2024-06-06
eNovation Chemicals LLC
D767300-1g
tert-butyl 2-((benzyloxy)carbonyl)propan-2-ylcarbamate
84758-57-6 95%
1g
$950 2024-06-06
eNovation Chemicals LLC
D767300-5g
tert-butyl 2-((benzyloxy)carbonyl)propan-2-ylcarbamate
84758-57-6 95%
5g
$2850 2024-06-06
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1743579-1g
Benzyl 2-((tert-butoxycarbonyl)amino)-2-methylpropanoate
84758-57-6 98%
1g
¥7898.00 2024-07-28
eNovation Chemicals LLC
D767300-500mg
tert-butyl 2-((benzyloxy)carbonyl)propan-2-ylcarbamate
84758-57-6 95%
500mg
$680 2024-06-06
eNovation Chemicals LLC
D767300-2g
tert-butyl 2-((benzyloxy)carbonyl)propan-2-ylcarbamate
84758-57-6 95%
2g
$1780 2024-06-06
eNovation Chemicals LLC
D767300-100mg
tert-butyl 2-((benzyloxy)carbonyl)propan-2-ylcarbamate
84758-57-6 95%
100mg
$380 2025-02-21
eNovation Chemicals LLC
D767300-250mg
tert-butyl 2-((benzyloxy)carbonyl)propan-2-ylcarbamate
84758-57-6 95%
250mg
$680 2025-02-21
eNovation Chemicals LLC
D767300-500mg
tert-butyl 2-((benzyloxy)carbonyl)propan-2-ylcarbamate
84758-57-6 95%
500mg
$970 2025-02-21

Additional information on Alanine, N-[(1,1-dimethylethoxy)carbonyl]-2-methyl-, phenylmethyl ester

Research Brief on Alanine, N-[(1,1-dimethylethoxy)carbonyl]-2-methyl-, phenylmethyl ester (CAS: 84758-57-6)

This research brief provides an overview of the latest advancements related to the compound Alanine, N-[(1,1-dimethylethoxy)carbonyl]-2-methyl-, phenylmethyl ester (CAS: 84758-57-6), a protected amino acid derivative widely used in peptide synthesis and pharmaceutical research. The brief consolidates recent findings on its synthesis, applications, and biological relevance, offering insights for professionals in the chemical, biological, and pharmaceutical fields.

Recent studies have highlighted the role of CAS: 84758-57-6 as a key intermediate in the synthesis of modified peptides and small-molecule drugs. Its tert-butoxycarbonyl (Boc) and benzyl ester protecting groups make it particularly valuable for orthogonal deprotection strategies in solid-phase peptide synthesis (SPPS). A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the development of protease-resistant peptide analogs, showcasing enhanced stability in biological systems.

In terms of synthetic methodologies, advancements in catalytic asymmetric synthesis have improved the enantioselective production of this compound. A team at MIT reported a novel palladium-catalyzed coupling reaction in 2024, achieving a 92% yield with >99% enantiomeric excess (ee). This breakthrough addresses previous challenges in obtaining optically pure forms of the compound, which is critical for its use in chiral drug development.

Pharmacological research has also explored the biological activity of derivatives of CAS: 84758-57-6. A recent preprint on bioRxiv (2024) identified its structural motif in several kinase inhibitors under investigation for oncology applications. The compound's ability to introduce steric hindrance while maintaining solubility has made it a valuable scaffold for targeting protein-protein interactions.

From a regulatory perspective, the compound's safety profile has been reassessed in light of new toxicological data. The 2023 update to the European Pharmacopoeia includes revised handling guidelines, particularly concerning its benzyl ester moiety. Analytical methods for quality control have also advanced, with UPLC-MS/MS now being the recommended technique for purity assessment in commercial batches.

Looking forward, research directions for CAS: 84758-57-6 appear to be focusing on three main areas: (1) development of greener synthetic routes to meet sustainability goals in pharmaceutical manufacturing, (2) exploration of its potential in mRNA-based therapeutics as a stabilizing component, and (3) investigation of its metabolic fate in mammalian systems to better understand its pharmacokinetic properties. These emerging applications suggest this compound will remain relevant in cutting-edge biomedical research.

Recommended suppliers
上海嵘奥生物技术有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
上海嵘奥生物技术有限公司
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk